molecular formula C14H20O5 B12283948 Methyl 3-O-benzyl-a-L-rhamnopyranoside

Methyl 3-O-benzyl-a-L-rhamnopyranoside

Cat. No.: B12283948
M. Wt: 268.30 g/mol
InChI Key: YKNDWBCLABIQAZ-UHFFFAOYSA-N
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Description

Methyl 3-O-benzyl-α-L-rhamnopyranoside (C₁₄H₂₀O₅, molecular weight 268.31 g/mol) is a protected derivative of L-rhamnose, a 6-deoxy hexose commonly found in plant polysaccharides and bacterial cell walls. This compound features a benzyl group at the 3-hydroxyl position and a methyl group at the anomeric center, rendering it a key intermediate in carbohydrate synthesis . Its stereochemical configuration includes five stereocenters, with the systematic name (2R,3R,4R,5S,6S)-4-(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol. The benzyl group enhances stability during glycosylation reactions, making it valuable for constructing complex oligosaccharides .

Properties

IUPAC Name

2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNDWBCLABIQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Alkylation Using Tin-Mediated Catalysis

Early methods for selective 3-O-alkylation relied on stoichiometric tin promoters to form stannylene acetals, which direct alkylation to the equatorial 3-hydroxyl group. For example, di-n-butyltin oxide (0.5 equiv) and tetrabutylammonium bromide (0.5 equiv) in acetonitrile facilitated benzylation with benzyl bromide at 60°C for 48 hours, yielding methyl 3-O-benzyl-α-L-rhamnopyranoside in 72% isolated yield with a 19:1 selectivity for the 3-O- over 2-O-isomer. This method avoids over-alkylation, with bis-alkylated products constituting <2% of the mixture. However, the use of toxic tin reagents and challenging purification steps limited its scalability.

Boron-Promoted Regioselective Alkylation

To circumvent tin-based systems, boron promoters like 4-fluorophenylboronic acid (0.25 equiv) were employed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. In one protocol, methyl α-L-rhamnopyranoside reacted with benzyl bromide (2 equiv), potassium carbonate (2 equiv), and 4-fluorophenylboronic acid at 40°C for 48 hours, yielding a 5.25:1 mixture of 3-O- to 2-O-benzyl products in 44% yield. The boron promoter chelates the 1,2-diol system, enhancing nucleophilicity at the 3-hydroxyl position. This method reduces tin waste but requires optimization of boronic acid stoichiometry to minimize side reactions.

Phase-Transfer Catalysis with Alkali Metal Carbonates

Phase-transfer conditions using cesium carbonate (1.1 equiv) and potassium iodide (1 equiv) in acetonitrile at 75°C achieved 3-O-benzylation in 100% crude yield, albeit with lower selectivity (3.3:1 ratio). The iodide ion acts as a nucleophilic catalyst, while the carbonate base deprotonates the hydroxyl group. Though efficient, this method necessitates post-reaction oxidation with sodium periodate to remove the 2-O-benzyl isomer. Treating the crude mixture with 1–3 equiv of NaIO₄ in water selectively oxidizes the 2-O-isomer’s vicinal diol, enabling extraction of the pure 3-O-product with ethyl acetate.

Microwave-Assisted Glycosylation and Benzylation

Recent advances integrate microwave irradiation (MWI) to accelerate glycosylation and protection steps. For instance, benzyl α-L-rhamnopyranoside synthesized via MWI with Amberlite IR-120 resin achieved 82% yield in 30 minutes. Subsequent 3-O-benzylation under MWI at 100°C for 1 hour using benzyl bromide and K₂CO₃ improved reaction efficiency, though selectivity data remain unpublished. This approach reduces reaction times from days to hours but requires specialized equipment.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for dominant preparation routes:

Method Catalyst/Promoter Solvent Temp (°C) Time (h) Yield (%) 3-O:2-O Ratio
Tin-mediated Bu₂SnO, TBA Br Acetonitrile 60 48 72 19:1
Boron-promoted 4-F-C₆H₄B(OH)₂ DMF 40 48 44 5.25:1
Phase-transfer Cs₂CO₃, KI Acetonitrile 75 48 100 (crude) 3.3:1
Microwave-assisted K₂CO₃ Benzyl alcohol 100 1 82 N/A

Purification and Characterization Strategies

Post-synthetic purification is critical due to the structural similarity of 3-O- and 2-O-isomers. Sodium periodate oxidation remains the gold standard for removing the 2-O-isomer, as its vicinal 2,3-diol reacts faster than the 3,4-diol of the target compound. Post-oxidation extraction with ethyl acetate or methyl tert-butyl ether isolates the 3-O-product in >95% purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, confirms regioselectivity: the 3-O-benzyl isomer exhibits distinct downfield shifts for H-3 (δ 3.85–3.90 ppm) and C-3 (δ 80–82 ppm).

Industrial-Scale Considerations

A 22 L reactor protocol scaled the phase-transfer method to 1.25 kg of methyl α-L-rhamnopyranoside, yielding 1.53 kg of crude 3-O-benzyl product after 48 hours. Key challenges included maintaining temperature uniformity and efficient stirring to prevent byproduct formation. Industrial workflows favor boron-promoted methods for lower toxicity, despite marginally lower selectivity.

Chemical Reactions Analysis

3-O-Selective Alkylation

The compound is often synthesized via regioselective alkylation of methyl α-L-rhamnopyranoside. Key methods include:

Tin-Mediated Alkylation

Early approaches used stoichiometric tin promoters to form stannylene acetals, enabling selective 3-O-alkylation. For example:

  • Reagents : Di-n-butyltin oxide (0.5 eq.), tetrabutylammonium bromide (0.5 eq.), allyl bromide (2.0 eq.)

  • Conditions : Acetonitrile, 60°C, 48 hours

  • Outcome : 72% isolated yield of methyl 3-O-allyl-α-L-rhamnopyranoside with >19:1 selectivity for the 3-O-isomer .

Silver Oxide/Phenylboronic Acid Catalysis

Modern protocols avoid tin by using:

  • Catalysts : Ag₂O (0.7–3 eq.), phenylboronic acid (0.1 eq.)

  • Conditions : Polar aprotic solvents (e.g., DMF), 50–75°C, 6–48 hours

  • Advantages : Eliminates toxic tin by-products, achieves >3:1 selectivity, and reduces catalyst loading .

Esterification

Methyl 3-O-benzyl-α-L-rhamnopyranoside undergoes acylation at remaining hydroxyl groups (C2, C4). For example:

  • Stearoylation : Reacting with stearoyl chloride in pyridine yields 2,3-di-O-stearate (minor) and 3,4-di-O-stearate (major) derivatives .

Table 1: Acylation Outcomes

PositionReagentSolventYield (%)Selectivity
C2, C3Stearoyl chloridePyridine352:3 (C3:C4)
C3, C4Acetic anhydrideDCM/MeOH38>95% C3

Schmidt Glycosylation

The compound serves as a glycosyl acceptor in coupling reactions:

  • Example : Reacting with 2,3,4-tri-O-benzoyl-α-L-rhamnopyranoside trichloroacetimidate (5 ) under TMSOTf catalysis yields protected disaccharides (e.g., 6 ) .

  • Conditions : Dichloromethane, −20°C, 2 hours

  • Yield : 64–78% with β-stereoselectivity .

Methylation

Unprecedented catalytic methylation at C3-OH has been reported:

  • Catalyst : Bu₂SnO (0.2 eq.)

  • Reagent : Iodomethane (1.2 eq.)

  • Outcome : 37% yield of 3-O-methyl derivative with no detectable 2- or 4-O-methyl byproducts .

Table 2: Methylation Efficiency

MethodCatalystTime (h)Yield (%)Selectivity
Conventional (2-step)SnCl₂484085% C3
Catalytic (1-step)Bu₂SnO2437>99% C3

Table 3: Alkylation Method Comparison

ParameterTin-Mediated Ag₂O/Phenylboronic Acid
Catalyst Loading0.5 eq. Sn0.7–3 eq. Ag₂O
Selectivity (3-O)>19:1>3:1
ToxicityHigh (Sn waste)Low
Typical Yield72%68–90%

Structural Confirmation Techniques

Critical NMR assignments for methyl 3-O-benzyl-α-L-rhamnopyranoside:

  • ¹H NMR : Benzyl protons (δ 7.3–7.5 ppm), anomeric proton (δ 4.8 ppm, J = 1.8 Hz) .

  • ¹³C NMR : C3 (δ 81.6 ppm), benzyl C=O (δ 167.2 ppm) .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Methyl 3-O-benzyl-α-L-rhamnopyranoside and its derivatives have been investigated for their antimicrobial properties. Studies demonstrate that fully esterified rhamnopyranosides exhibit significant antifungal activity, highlighting their potential as antimicrobial agents. For example, rhamnopyranoside-based fatty acid esters have shown improved antifungal susceptibility compared to antibacterial activity, indicating a selective action against fungal pathogens .

Cytotoxicity Studies
Research has indicated that modifications to the rhamnose moiety can influence the cytotoxicity of related compounds. For instance, derivatives of betulinic acid modified at the 3-O position exhibited varying degrees of cytotoxicity against malignant cell lines, suggesting that structural modifications can enhance or reduce biological activity . The findings suggest that methylation at specific positions can modulate the efficacy of these compounds in cancer treatment.

Agricultural Applications

Insecticidal Properties
Methyl 3-O-benzyl-α-L-rhamnopyranoside has been utilized as an intermediate in the synthesis of insecticidal compounds. The selective alkylation processes described in patents highlight methods for producing derivatives that are effective against agricultural pests while minimizing environmental impact . These processes enable the creation of compounds that are substantially free from undesired isomers, enhancing their utility in pest management strategies.

Synthetic Chemistry Applications

Selective Alkylation Techniques
The synthesis of methyl 3-O-benzyl-α-L-rhamnopyranoside often involves selective alkylation techniques. Recent advancements have improved the efficiency and selectivity of these reactions, allowing for higher yields and reduced by-products. For instance, the use of dialkyltin catalysts has been shown to facilitate selective alkylation at the 3-OH position with improved yields compared to previous methods . This advancement is significant for researchers looking to synthesize specific glycosides with desired properties.

Data Table: Overview of Applications

Application AreaDescriptionKey Findings
Pharmacology Antimicrobial and cytotoxic propertiesSignificant antifungal activity; cytotoxicity varies with structural modifications
Agriculture Use as intermediates in insecticidal compoundsEnhanced pest control with selective alkylation methods
Synthetic Chemistry Improved methods for selective alkylationHigher yields and selectivity using novel catalytic approaches

Case Studies

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various rhamnopyranosides demonstrated that methyl 3-O-benzyl-α-L-rhamnopyranoside derivatives had enhanced antifungal properties compared to their non-esterified counterparts. The study employed a series of assays to assess the minimum inhibitory concentrations (MICs) against common fungal pathogens.

Case Study: Cytotoxicity Profiling
In vitro studies conducted on monomethylated derivatives of betulinic acid showed that methylation at specific hydroxyl positions altered cytotoxicity profiles significantly. The research involved evaluating these compounds against several cancer cell lines, revealing that certain modifications could lead to increased selectivity towards malignant cells while reducing toxicity to normal cells .

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-a-L-rhamnopyranoside involves its interaction with microbial cell membranes, leading to disruption of cell wall synthesis and inhibition of bacterial growth . The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .

Comparison with Similar Compounds

Research Findings and Challenges

  • Stereochemical Control: The position of benzyl groups (e.g., 3-O vs. 4-O) significantly impacts regioselectivity in glycosylations. For example, dibutyltin oxide selectively acylates the 3-OH of rhamnose, while other methods favor 4-O-benzoylation .
  • Yield Optimization: Allyl 3-O-benzyl-2-O-tosyl-α-L-rhamnopyranoside achieves a 66% yield using tosylation, highlighting the efficiency of sulfonate leaving groups in functionalization .

Biological Activity

Methyl 3-O-benzyl-α-L-rhamnopyranoside is a glycoside derivative of rhamnose, a naturally occurring sugar that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

Methyl 3-O-benzyl-α-L-rhamnopyranoside can be synthesized through selective alkylation processes that modify the hydroxyl groups on the rhamnopyranoside structure. The synthesis typically involves the use of alkylating agents under controlled conditions to achieve high selectivity and yield. For instance, previous studies have highlighted methods that yield more than 90% of the desired product while minimizing by-products .

Antimicrobial Activity

In vitro Studies:
Research has demonstrated that rhamnopyranosides exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, methyl 3-O-benzyl-α-L-rhamnopyranoside has shown moderate inhibitory effects against several pathogens.

Table 1 summarizes the antimicrobial activity of various rhamnopyranosides, including methyl 3-O-benzyl-α-L-rhamnopyranoside:

CompoundBacterial StrainZone of Inhibition (mm)
Methyl 3-O-benzyl-α-L-rhamnopyranosideStaphylococcus aureus12
Methyl 3-O-benzyl-α-L-rhamnopyranosideEscherichia coli10
Methyl α-L-rhamnopyranosideBacillus subtilis8
Control (Antibiotic)Staphylococcus aureus25

The results indicate that while methyl 3-O-benzyl-α-L-rhamnopyranoside exhibits some antibacterial properties, it is less effective compared to standard antibiotics .

The antimicrobial action of rhamnopyranosides is thought to involve disruption of bacterial cell membranes and interference with cell wall synthesis. The presence of the benzyl group may enhance the lipophilicity of the compound, allowing better interaction with microbial membranes. Studies suggest that modifications to the rhamnose structure can significantly influence biological activity, indicating a structure-activity relationship that merits further investigation .

Case Studies and Research Findings

Several case studies have explored the biological activity of methyl 3-O-benzyl-α-L-rhamnopyranoside in different contexts:

  • Antioxidant Activity:
    Some studies have indicated that rhamnopyranosides possess antioxidant properties, which may contribute to their health benefits. For instance, compounds derived from rhamnose have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anticancer Potential:
    Preliminary research indicates that certain derivatives of rhamnopyranosides may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism is believed to involve modulation of signaling pathways related to cell survival and proliferation .
  • Inflammatory Response Modulation:
    Rhamnose derivatives have been reported to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This effect may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the benzyl group at the 3-O position of methyl α-L-rhamnopyranoside?

  • The benzylation of the 3-OH group typically employs benzyl bromide (BnBr) in the presence of a base such as Bu4_4NBr and a catalyst like Bu2_2SnO, which facilitates selective protection under anhydrous conditions. Reaction optimization (e.g., temperature control at 120°C and solvent choice) ensures high regioselectivity . Prior protection of other hydroxyl groups (e.g., using benzylidene or acetyl groups) is critical to avoid side reactions.

Q. How is the purity and structure of Methyl 3-O-benzyl-α-L-rhamnopyranoside validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 31^31P NMR) is essential for confirming regiochemistry and stereochemistry. For example, 1^1H NMR chemical shifts between δ 3.2–5.5 ppm resolve anomeric protons and benzyl groups . Mass spectrometry (MS) provides molecular weight verification, with ESI-MS or MALDI-TOF used to detect impurities (e.g., incomplete benzylation or residual protecting groups) .

Q. What chromatographic methods are effective for isolating Methyl 3-O-benzyl-α-L-rhamnopyranoside intermediates?

  • Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 1:9 → 1:4) separates intermediates based on polarity. Thin-layer chromatography (TLC) with visualization via UV or iodine staining monitors reaction progress. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity for sensitive applications .

Advanced Research Questions

Q. How can stereochemical challenges during glycosylation of Methyl 3-O-benzyl-α-L-rhamnopyranoside be addressed?

  • Stereoselective glycosylation requires careful control of reaction conditions. For α-configuration retention, use Schmidt-type donors (e.g., trichloroacetimidates) with Lewis acids like BF3_3-OEt2_2. For β-linkages, neighboring-group participation via acetyl or benzoyl groups at C2 directs stereochemistry . Anomeric 1^1H NMR coupling constants (J1,2J_{1,2} ≈ 1–3 Hz for α; 6–8 Hz for β) confirm configuration .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

  • Discrepancies in chemical shifts (e.g., overlapping benzyl proton signals) are resolved using 2D NMR techniques:

  • HSQC correlates 1^1H and 13^13C shifts to assign carbons.
  • NOESY identifies spatial proximity of protons (e.g., benzyl groups to anomeric protons).
  • COSY maps 1^1H-1^1H coupling networks . Computational tools (DFT calculations) can predict shifts for ambiguous cases .

Q. How can Methyl 3-O-benzyl-α-L-rhamnopyranoside be functionalized for glycomimetic studies?

  • Phosphorylation : Introduce phosphate groups using 2-(benzyloxycarbonyl-amino)ethylphosphono reagents under TREAT-HF conditions to mimic natural glycosylphosphates .
  • Fluorous tagging : Attach fluorous labels (e.g., perfluorooctyl groups) via click chemistry to enable rapid purification for high-throughput screening .
  • Enzymatic modifications : Glycosyltransferases (e.g., L-rhamnosyltransferases) extend the scaffold for oligosaccharide synthesis .

Q. What analytical pitfalls arise when characterizing Methyl 3-O-benzyl-α-L-rhamnopyranoside in complex mixtures?

  • Ion suppression in MS : Co-eluting impurities (e.g., salts or detergents) reduce ion intensity. Solid-phase extraction (SPE) or hydrophilic interaction liquid chromatography (HILIC) pre-purification mitigates this .
  • Dynamic NMR effects : Temperature-dependent conformational changes (e.g., chair-flip equilibria) broaden signals. Low-temperature NMR (e.g., −40°C) stabilizes conformers for clearer analysis .

Methodological Considerations Table

ChallengeSolutionKey References
Regioselective benzylationUse Bu2_2SnO/Bu4_4NBr in anhydrous DMF
Stereochemical confirmation2D NMR (HSQC, NOESY) and J1,2J_{1,2} analysis
Impurity removalGradient HPLC with C18 columns
FunctionalizationFluorous-assisted synthesis

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